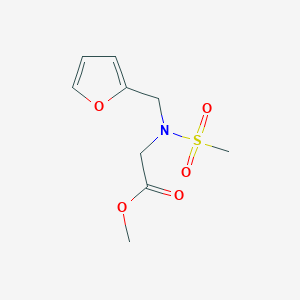
Methyl-2-(N-(Furan-2-ylmethyl)methylsulfonamido)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It may also inhibit certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit certain enzymes involved in cancer cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate has several advantages and limitations for lab experiments. One of the main advantages is its potential as a drug candidate for the treatment of cancer and other diseases. It is also relatively easy to synthesize and purify, which makes it a useful compound for various research studies. However, one of the limitations is that its mechanism of action is not fully understood, which could make it challenging to develop into a drug. It also has limited solubility in water, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate. One of the main areas of research is in the development of this compound as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Other potential future directions include the study of its anti-inflammatory and antioxidant properties and its potential use in the treatment of various inflammatory diseases.
Conclusion:
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yield of the desired product. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully understand its potential applications in the field of medicinal chemistry and other scientific research fields.
Synthesemethoden
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is synthesized using a specific method that involves the reaction of furan-2-ylmethanamine with methyl 2-bromoacetate in the presence of a base. The resulting product is then treated with sodium hydrosulfide to form the final compound. This method has been optimized to yield high purity and high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furan-Derivate, einschließlich “Methyl-2-(N-(Furan-2-ylmethyl)methylsulfonamido)acetat”, haben eine signifikante antibakterielle Aktivität gezeigt . Sie wurden bei der Entwicklung neuer Medikamente zur Bekämpfung von mikrobieller Resistenz eingesetzt, die aufgrund der Ineffektivität derzeit verfügbarer antimikrobieller Medikamente ein globales Problem darstellt .
Antikrebsmittel
Furan-Derivate wurden bei der Entwicklung neuartiger Antikrebsmittel eingesetzt . Beispielsweise wurde eine Reihe von N-(Furan-2-ylmethyl)-1H-Indol-3-carboxamid-Derivaten entwickelt und synthetisiert, um neuartige Indol-Gerüste als Antikrebsmittel zu entwickeln, die auf den epidermalen Wachstumsfaktor-Rezeptor (EGFR) abzielen .
Antifungal Aktivität
Furan-basierte Schi-Base-Derivate, die möglicherweise auch “this compound” umfassen, haben eine beträchtliche antifungale Aktivität gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika .
Entzündungshemmende Medikamente
Furan-Derivate wurden bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt . Ihre einzigartige chemische Struktur ermöglicht es ihnen, mit biologischen Zielstrukturen zu interagieren, die an entzündlichen Prozessen beteiligt sind .
Pharmazeutische Produktion
Furan wird zur Herstellung von Pharmazeutika verwendet . Da “this compound” ein Furan-Derivat ist, könnte es möglicherweise bei der Produktion verschiedener Pharmazeutika eingesetzt werden .
Harzproduktion
Furan wird auch bei der Herstellung von Harz verwendet . Daher könnte “this compound”, als Furan-Derivat, möglicherweise bei der Herstellung verschiedener Harzarten eingesetzt werden .
Safety and Hazards
The safety information for “Methyl 2-(Methylsulfonamido)phenylacetate”, a related compound, indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Eigenschaften
IUPAC Name |
methyl 2-[furan-2-ylmethyl(methylsulfonyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-14-9(11)7-10(16(2,12)13)6-8-4-3-5-15-8/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELGYHIWYDQVHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CO1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
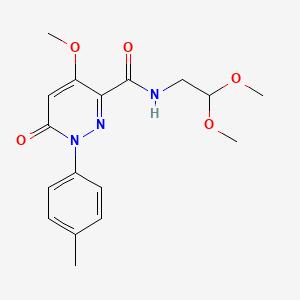
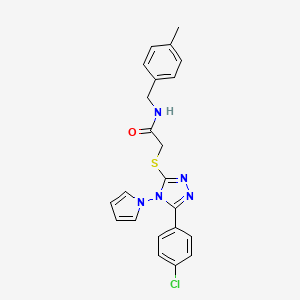

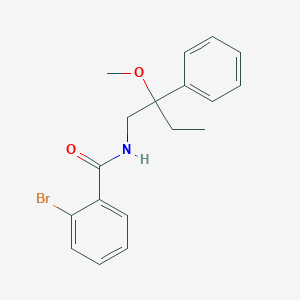
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2385687.png)
![6-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2385689.png)
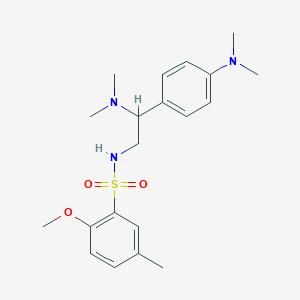

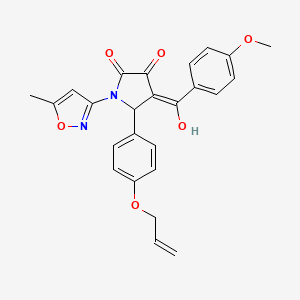

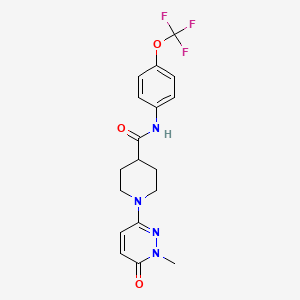
![2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2385701.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2385702.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)
